molecular formula C14H10F3N5O B2795809 3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380173-02-2

3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2795809
M. Wt: 321.263
InChI Key: JQZHRFADOINJMF-UHFFFAOYSA-N
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Description

The compound “3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C14H10F3N5O and a molecular weight of 321.2631.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves the use of trifluoromethyl groups and pyridinyl groups, which are common in medicinal chemistry due to their ability to form stable structures and interact with biological targets2.



Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazine ring, an azetidine ring, and a pyridine ring, all connected by various bonds. The trifluoromethyl group attached to the pyridine ring is a common feature in many pharmaceuticals and biologically active compounds, contributing to their stability and reactivity1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the sources I found. However, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles, and can undergo various transformations under different conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its properties will be influenced by the presence of the trifluoromethyl group and the various nitrogen-containing rings1.


Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of new pyridines and pyrazines with potential antimicrobial and anticancer activities. For instance, a study by Elewa et al. (2021) involved the synthesis of pyridine derivatives from benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, evaluating their antibacterial and antitumor activities (Elewa et al., 2021).
  • Elinson et al. (2018) reported on a multicomponent reaction using the compound to form new substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffolds with biomedical applications (Elinson et al., 2018).

Structural Applications in Chemistry

  • The compound has been used in the formation of complex structures, such as those in coordination chemistry. Cook et al. (2013) synthesized homoleptic iron(II) and cobalt(II) complexes using related ligands, providing insights into electronic properties and structural characteristics (Cook et al., 2013).
  • Zhang and Yang (2011) explored its use in the formation of a mononuclear silver(I) complex, studying its supramolecular structure through intermolecular interactions (Zhang & Yang, 2011).

Innovations in Organic Synthesis

  • Patil and Mahulikar (2013) developed a novel protocol for synthesizing asymmetrical 1,3-teraryls and phenanthrene-carbonitriles, utilizing this compound as a key ingredient, demonstrating the versatility in organic synthesis (Patil & Mahulikar, 2013).
  • Sanad et al. (2018) achieved the synthesis of novel pyrido and pyrazolo derivatives incorporating the 1,3-diarylpyrazole moiety, highlighting the compound's role in the creation of complex heterocyclic structures (Sanad et al., 2018).

Utility in Heterocyclic Synthesis

  • Fadda et al. (2012) used this compound in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, underscoring its utility in the creation of diverse heterocyclic compounds (Fadda et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.


Future Directions

The future directions for research on this compound could include further investigation into its synthesis and reactivity, as well as exploration of its potential applications in medicinal chemistry or other fields. Given the presence of the trifluoromethyl group and the nitrogen-containing rings, it may have interesting biological activity that could be worth exploring1.


properties

IUPAC Name

3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O/c15-14(16,17)12-5-9(1-2-20-12)23-10-7-22(8-10)13-11(6-18)19-3-4-21-13/h1-5,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZHRFADOINJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrazine-2-carbonitrile

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